N-benzyl-4-ethoxybenzamide
Description
Contextualization within Benzamide (B126) Chemistry Research
N-benzyl-4-ethoxybenzamide belongs to the benzamides, a class of chemical compounds derived from benzoic acid. chemdiv.com Benzamides are characterized by a benzamide backbone and are considered significant in pharmaceutical chemistry, biological research, and chemical synthesis. nih.gov The core structure consists of a benzene (B151609) ring attached to an amide functional group (-CONH₂). chemdiv.comnih.gov The amide bond is a fundamental transformation in organic synthesis and is present in a vast array of biologically active derivatives. epa.gov
Research into benzamide chemistry is extensive, driven by the wide range of biological activities these compounds exhibit. chemdiv.com Scientists have synthesized and studied numerous benzamide derivatives for their potential therapeutic applications. chemdiv.comontosight.ai These efforts have revealed that modifications to the benzamide structure can lead to compounds with activities such as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. chemdiv.comchemdiv.comlookchem.com The versatility of the benzamide scaffold makes it a useful building block for developing new molecules with specific biological functions. chemdiv.com
Overview of Benzamide Derivatives in Scientific Inquiry
The scientific inquiry into benzamide derivatives is diverse, with many compounds investigated for their pharmacological properties. lookchem.com These derivatives are created by attaching various functional groups to the benzamide core, which can influence their physical, chemical, and biological characteristics. lookchem.comevitachem.com
Investigations have covered a wide spectrum of potential uses:
Enzyme Inhibition: Certain benzamide derivatives have been evaluated as inhibitors of enzymes like histone deacetylase and acetylcholinesterase. ontosight.aisci-toys.com
Neurodegenerative Diseases: In the search for treatments for conditions like Alzheimer's disease, substituted benzamides have been synthesized and assessed for their potential as multi-target drugs. epa.gov
Gastrointestinal Agents: Complex benzamide derivatives, such as those incorporating morpholine (B109124) rings, have been prepared and evaluated for their potential as gastroprokinetic agents, which help improve gastric emptying. sigmaaldrich.com
Antimicrobial and Anticancer Activity: Many studies have focused on the potential of benzamide derivatives as antimicrobial, anti-inflammatory, and anticancer agents. chemdiv.comlookchem.com For example, specific derivatives have been found to be potent inhibitors of Mycobacterium tuberculosis.
Central Nervous System Effects: Researchers have tested newly synthesized benzamides for their effects on the central nervous system, identifying some with neuroleptic potential. chemdiv.com
Serotonin (B10506) Receptor Antagonism: Derivatives featuring a benzyl (B1604629) group have been studied as potent serotonin-3 (5-HT3) receptor antagonists, which can be useful in managing certain conditions.
The structure-activity relationship is a key focus in this field, where researchers analyze how different chemical substitutions on the benzamide structure affect its biological activity. ontosight.aisci-toys.com
Rationale for Comprehensive Research on this compound
The specific rationale for focused research on this compound stems from its classification as a screening compound with potential therapeutic applications. Scientific databases identify it as a compound of interest with targeted research areas in metabolic and immune system disorders. Furthermore, it has been identified as a potential modulator of proteases, a class of enzymes involved in numerous physiological processes.
Research Data for this compound
| Property | Data | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | ChemDiv |
| Molecular Weight | 255.31 g/mol | ChemDiv |
| CAS Number | 125535-78-6 | N/A |
Structure
2D Structure
3D Structure
Properties
CAS No. |
125535-78-6 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-benzyl-4-ethoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-19-15-10-8-14(9-11-15)16(18)17-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18) |
InChI Key |
DLHNSKYQIGFWOB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Characterization of N Benzyl 4 Ethoxybenzamide
Elucidation of Molecular Structure via High-Resolution Spectroscopy
The definitive confirmation of N-benzyl-4-ethoxybenzamide's structure is achieved through a combination of high-resolution spectroscopic techniques. Each method offers unique insights into the compound's molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
¹H-NMR: A proton NMR spectrum for this compound would be expected to show distinct signals corresponding to each unique proton group. The ethoxy group should produce a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons due to spin-spin coupling with each other. The benzyl (B1604629) group would show a singlet or a doublet for the methylene (–CH₂–) protons adjacent to the nitrogen and a series of multiplets for the five protons on its phenyl ring. The 4-ethoxy-substituted benzene (B151609) ring would exhibit two doublets, characteristic of a para-substituted system. The amide proton (–NH–) would appear as a broad singlet or a triplet, its chemical shift being sensitive to solvent and concentration.
¹³C-NMR: A carbon-13 NMR spectrum would complement the proton data by showing a unique signal for each carbon atom in a distinct electronic environment. This would allow for the unambiguous identification of the carbonyl carbon of the amide, the carbons of the two different phenyl rings, and the carbons of the ethoxy and benzyl methylene groups.
While related compounds like N-benzyl-4-methoxybenzamide have been extensively characterized by NMR, providing precise chemical shifts and coupling constants, a comparable detailed data table for this compound is not available in the surveyed literature. rsc.org
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
For this compound (C₁₆H₁₇NO₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate molecular weight of 255.1259 g/mol . The mass spectrum would show a prominent peak for the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ in the case of soft ionization techniques like electrospray ionization (ESI). Analysis of the fragmentation pattern could reveal characteristic fragments, such as the loss of the benzyl group or the ethoxy group, further confirming the structure.
When coupled with liquid chromatography (LC-MS), this method also serves as a robust tool for assessing the purity of a sample by separating the target compound from any impurities before detection by the mass spectrometer.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. In a Fourier-Transform Infrared (FT-IR) spectrum of this compound, characteristic absorption bands would confirm its key structural components.
Key expected vibrational frequencies include a strong absorption band for the amide carbonyl (C=O) stretching, typically found around 1630-1680 cm⁻¹. An N-H stretching vibration would appear as a sharp to broad peak in the region of 3200-3400 cm⁻¹. The C-O stretching of the ether linkage in the ethoxy group would be visible in the 1200-1250 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic rings and the aliphatic CH₂ and CH₃ groups would be observed around 2850-3100 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Amide (C=O) | Stretching | 1630 - 1680 |
| Aromatic C=C | Stretching | ~1600 and ~1475 |
Note: This table represents expected values for a compound with these functional groups; specific experimental data for this compound is not available in the searched literature.
UV/Visible (UV/Vis) Spectrophotometry
UV/Visible (UV/Vis) spectrophotometry measures the absorption of ultraviolet or visible light by a molecule, providing information about electronic transitions and conjugation. The spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of its substituted benzene rings. The presence of the benzamide (B126) chromophore, conjugated with the ethoxy-substituted phenyl ring, would give rise to distinct absorption bands, likely in the range of 200-300 nm. While specific λ_max values are not documented in the available literature, the technique is useful for quantitative analysis and for monitoring reactions involving the compound.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements for every bond in the molecule.
Conformation: The exact spatial orientation of the benzyl and ethoxybenzoyl moieties relative to each other.
Intermolecular interactions: Details on how the molecules pack in the crystal lattice, including hydrogen bonding involving the amide N-H and C=O groups.
Such data is invaluable for understanding the compound's physical properties and for computational modeling. However, no public crystal structure data for this compound is currently available.
Raman Spectroscopy (FT-Raman)
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. An FT-Raman spectrum of this compound would provide information about the vibrations of the carbon skeleton and other symmetric bonds. Aromatic ring breathing modes are typically strong in Raman spectra, which would help confirm the presence of the two phenyl groups. The technique is particularly useful for analyzing solid samples with minimal preparation and is less sensitive to water interference than IR spectroscopy. Specific Raman shift data for this compound is not found in the surveyed literature.
Chromatographic Purity and Separation Techniques
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and related substances. For benzamide derivatives, reversed-phase HPLC is a common and effective method. A typical setup would involve a C18 column, which is a nonpolar stationary phase. science.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition optimized to achieve adequate separation. scribd.comnih.gov
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak with minimal to no secondary peaks. For many pharmaceutical-grade compounds, a purity of >98% is often required. science.gov
Table 1: Illustrative HPLC Parameters for Benzamide Analysis
| Parameter | Value/Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table represents typical starting conditions for the analysis of benzamide derivatives and would be optimized for this compound specifically.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a rapid and convenient method for qualitatively monitoring the progress of a chemical reaction and for preliminary purity assessment. preprints.org For the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., 4-ethoxybenzoic acid and benzylamine) and the formation of the product.
The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an eluent). The polarity of the compound and the eluent are critical factors. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retardation factor (Rf) value. evitachem.com For benzamide derivatives, a common mobile phase is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.org
For the closely related compound N-benzyl-4-methoxybenzamide, a mobile phase of hexane:ethyl acetate (80:20) gives an Rf value of 0.66. rsc.org It is anticipated that this compound would have a similar Rf value under these conditions. Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm), as the aromatic rings in the molecule absorb UV radiation. rsc.org
Table 2: TLC Parameters for Benzamide Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 4:1 or similar ratio) |
| Visualization | UV lamp (254 nm) |
| Application | Monitoring disappearance of reactants and appearance of product |
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods provide profound insights into the electronic structure, geometry, and dynamic behavior of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. arxiv.orgresearchgate.net For this compound, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-31G(d,p), can be employed to determine the optimized molecular geometry. orientjchem.org This involves finding the lowest energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms in the gas phase.
The output of a DFT geometry optimization provides detailed information on bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for this compound is not available for direct comparison, the calculated parameters for related benzamides show good correlation with experimental values, typically with high regression coefficients. orientjchem.org For example, DFT calculations on other benzamide derivatives have been successfully used to predict their molecular structures. science.gov These calculations would reveal the planarity of the amide group and the relative orientations of the benzyl and 4-ethoxybenzoyl moieties.
Table 3: Representative Calculated Geometrical Parameters for a Benzamide-like Structure
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.36 Å | |
| N-CH₂ | ~1.46 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C | ~121° |
These values are illustrative and based on general data for amides. Specific calculations for this compound would be required for precise values.
Molecular Orbital Theory (e.g., HOMO-LUMO, NBO Analysis)
Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wisc.educhalcogen.ro For benzamide derivatives, DFT calculations can be used to determine the energies of these orbitals and visualize their spatial distribution. dergipark.org.tr
Natural Bond Orbital (NBO) analysis is another computational technique that provides a detailed picture of bonding and intramolecular interactions. wisc.edu It examines charge transfer (delocalization) from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.netresearchgate.net For this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n -> π*), which contributes to the stability of the amide bond. scirp.org It also provides information on atomic charges and the hybridization of atoms within the molecule.
Table 4: Key Parameters from Molecular Orbital and NBO Analysis
| Analysis | Parameter | Significance |
|---|---|---|
| HOMO-LUMO | Energy Gap (ΔE) | Indicator of chemical reactivity and stability |
| HOMO Energy | Related to ionization potential (electron-donating ability) | |
| LUMO Energy | Related to electron affinity (electron-accepting ability) | |
| NBO | Stabilization Energy (E(2)) | Quantifies intramolecular donor-acceptor interactions |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nist.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics of this compound. uni-giessen.de
An MD simulation could be used to explore the potential energy surface of the molecule, identifying different low-energy conformations and the barriers between them. This is particularly useful for flexible molecules like this compound, which has several rotatable bonds. The simulation would show how the molecule moves and changes its shape over time in a given environment, such as in a solvent or interacting with a biological target. vulcanchem.com While no specific MD simulation studies on this compound have been reported, this technique is widely applied to understand the dynamic behavior of similar organic molecules and their interactions with proteins. acs.org
In Silico Modeling for Conformational Analysis
The three-dimensional arrangement of atoms and the rotational freedom around single bonds in this compound define its conformational landscape, which is critical for understanding its properties and interactions. In silico modeling, particularly using quantum chemical methods, provides profound insights into the molecule's preferred shapes. researchgate.net Density Functional Theory (DFT) is a widely employed computational method for this purpose, capable of predicting molecular geometries with high accuracy. tandfonline.comnih.gov
The conformational analysis of this compound involves identifying all unique, energetically stable conformers. This is typically achieved by systematically rotating the flexible dihedral angles within the molecule and calculating the potential energy for each conformation. The key rotatable bonds in this compound are the C-N bond of the amide linkage, the bond between the benzyl group's methylene bridge and the nitrogen, and the bonds associated with the ethoxy group.
A potential energy surface (PES) scan is performed by varying the critical dihedral angles to locate energy minima. The conformations corresponding to these minima are then subjected to full geometry optimization, usually with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.nettandfonline.com This process yields the equilibrium geometry for each stable conformer. Studies on similar benzamide derivatives show that the planarity between the phenyl ring and the amide group is a determining factor in conformational stability, often influenced by the substituents. researchgate.netresearchgate.net For instance, the relative orientation of the carbonyl group and the benzyl ring can lead to different stable conformers.
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the lowest energy conformer provide a detailed picture of the molecule's structure. These theoretical calculations can be compared with experimental data from X-ray crystallography if available.
Table 1: Illustrative Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Theoretical)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C(carbonyl)-O | ~1.24 Å |
| C(carbonyl)-N | ~1.36 Å | |
| N-H | ~1.01 Å | |
| C(phenyl)-C(carbonyl) | ~1.50 Å | |
| C(ethoxy)-O | ~1.37 Å | |
| Bond Angles (°) | O-C(carbonyl)-N | ~122.0° |
| C(phenyl)-C(carbonyl)-N | ~117.5° | |
| C(carbonyl)-N-C(benzyl) | ~121.0° | |
| Dihedral Angles (°) | C(phenyl)-C(carbonyl)-N-H | ~180.0° (trans) |
| O=C-N-C(benzyl) | ~0.0° or ~180.0° | |
| Note: This table is illustrative and represents typical values obtained for similar benzamide structures through DFT calculations, as a specific study for this compound was not found. |
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the molecular structure and its spectral signature. esisresearch.org Once the molecular geometry of this compound is optimized using a method like DFT, the same theoretical level can be used to calculate various spectroscopic data, including vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.com
Vibrational analysis is performed by calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. This yields a set of harmonic vibrational frequencies corresponding to the normal modes of vibration. Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The calculated spectra help in the definitive assignment of vibrational bands observed in experimental FT-IR and FT-Raman spectra. For example, the characteristic C=O stretching frequency of the amide group, the N-H stretching, and various aromatic C-H and C-C vibrations can be precisely assigned. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. tandfonline.com The GIAO method calculates the magnetic shielding tensors for each nucleus in the optimized molecular structure. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). These predicted shifts are invaluable for assigning peaks in experimental NMR spectra and can help resolve ambiguities, especially in complex regions of the spectrum.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Theoretical)
| Assignment | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
| N-H Stretch | ~3350 | 3400-3300 |
| Aromatic C-H Stretch | ~3100-3050 | 3100-3000 |
| Aliphatic C-H Stretch | ~2980-2850 | 3000-2850 |
| C=O Stretch (Amide I) | ~1665 | 1680-1630 |
| N-H Bend (Amide II) | ~1540 | 1570-1515 |
| Aromatic C=C Stretch | ~1605, 1580, 1500 | 1625-1475 |
| C-N Stretch | ~1240 | 1260-1200 |
| C-O-C Stretch (Ether) | ~1175 | 1275-1020 |
| Note: This table is illustrative, showing representative frequencies based on DFT calculations for similar benzamide structures. tandfonline.com The predicted values are scaled to facilitate comparison with potential experimental results. |
Structure Activity Relationship Sar Studies and Molecular Design of N Benzyl 4 Ethoxybenzamide Analogues
Systematic Modification of the N-benzyl Moiety
The N-benzyl group plays a significant role in the biological activity of N-benzyl-4-ethoxybenzamide analogues. Its orientation and the presence of substituents on the phenyl ring can dramatically influence the compound's interaction with its biological target.
Substituent Effects on the Benzyl (B1604629) Phenyl Ring
The introduction of substituents onto the phenyl ring of the N-benzyl moiety provides a powerful tool for modulating biological activity. The nature and position of these substituents can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy.
Research on various N-benzyl derivatives has demonstrated the profound impact of these modifications. For example, in a series of N-benzyl pyridinium-curcumin derivatives, a compound with an unsubstituted benzyl moiety exhibited the highest potency as an acetylcholinesterase inhibitor. nih.gov Conversely, in other systems, the addition of specific substituents has been shown to enhance activity. For instance, in a series of tranylcypromine (B92988) analogues, the introduction of a bromo atom at the C4 position of the benzyl carbamate (B1207046) led to a twofold increase in potency against the LSD1 enzyme. nih.gov
The following table summarizes the effects of various substituents on the benzyl phenyl ring in different compound series:
| Parent Compound Series | Substituent | Position | Effect on Activity | Reference |
| N-benzyl pyridinium-curcumin derivatives | Unsubstituted | - | Highest potency | nih.gov |
| Tranylcypromine analogues | Bromo | C4 | 2-fold increase in potency | nih.gov |
| Tranylcypromine analogues | Phenyl | - | Decreased potency | nih.gov |
| Tranylcypromine analogues | 2-Naphthylmethyl | - | Decreased potency | nih.gov |
| Tranylcypromine analogues | 4-Bromobenzyl | - | Slight modulatory effects | nih.gov |
| Tranylcypromine analogues | 4-Methoxybenzyl | - | Slight modulatory effects | nih.gov |
These findings underscore the principle that the electronic and steric properties of the benzyl ring can be fine-tuned through substitution to optimize biological activity. rsc.org
Exploration of the Ethoxybenzamide Core Modifications
The ethoxybenzamide core is another key region for structural modification. Changes to the position of the ethoxy group, substitution on the phenyl ring, and variations in the amide linkage can all lead to significant changes in biological activity.
Positional Isomerism of the Ethoxy Group
Positional isomerism involves changing the location of a functional group on the carbon skeleton. science-revision.co.uklibretexts.org In the context of this compound, moving the ethoxy group from the para (4-position) to the ortho (2-position) or meta (3-position) can have a profound impact on the molecule's properties and biological interactions. unacademy.com For example, studies on related benzamide (B126) derivatives have shown that positional isomerism significantly affects their biological activity. The different spatial arrangements of the ethoxy group can alter the molecule's ability to bind to its target receptor or enzyme.
Substituent Effects on the Ethoxy Phenyl Ring (e.g., halogenation, amination)
The introduction of substituents, such as halogens or amino groups, onto the phenyl ring of the ethoxybenzamide core can significantly influence biological activity. These modifications can alter the electronic properties of the ring and introduce new hydrogen bonding capabilities. libretexts.org
For example, in a series of 4-amino-5-chloro-2-ethoxybenzamides, the presence of both an amino group at the 4-position and a chloro group at the 5-position was found to be important for their gastroprokinetic activity. nih.gov Similarly, the introduction of a 4-amino group to N-(2-ethylphenyl)benzamide resulted in a compound with activity in the maximal electroshock seizure (MES) test, a model for anticonvulsant activity. walshmedicalmedia.com
The following table illustrates the impact of substituents on the ethoxy phenyl ring in various benzamide series:
| Parent Compound Series | Substituent(s) | Position(s) | Observed Activity | Reference |
| N-[(2-morpholinyl)alkyl]benzamides | 4-amino, 5-chloro, 2-ethoxy | 4, 5, 2 | Potent gastric prokinetic activity | nih.gov |
| N-phenylbenzamides | 4-nitro | 4 | Anticonvulsant activity in MES test | nih.gov |
| N-(2-ethylphenyl)benzamide | 4-amino | 4 | Anticonvulsant activity in MES test | walshmedicalmedia.com |
Variations in the Amide Linkage and its Influence on Activity
Studies have shown that replacing the amide linkage with a bioisostere, a group with similar physical or chemical properties, can lead to changes in activity. nih.gov For example, in a study of FtsZ inhibitors, N- and O-(alkylphenyl)benzamides and their amide bioisosteres were evaluated, demonstrating that modifications to the linker connecting the two aromatic rings are a key strategy in inhibitor design. nih.govacs.org Furthermore, the hydrolysis of the amide bond under acidic or basic conditions can lead to the loss of biological activity, highlighting its importance. evitachem.com
Heterocyclic Ring Incorporations and their Pharmacological Implications
The incorporation of various heterocyclic rings into the this compound scaffold has been a key strategy in modulating the pharmacological properties of these compounds. This approach has led to the discovery of analogues with a wide range of biological activities.
The introduction of six- and seven-membered heteroalicyclic rings into 4-amino-5-chloro-2-ethoxybenzamides has been explored for its potential to yield potent gastroprokinetic agents. nih.govjst.go.jp In a notable study, a series of analogues bearing these heteroalicycles were synthesized and evaluated. nih.govjst.go.jp
Compounds where the morpholine (B109124) oxygen of a parent compound was replaced by sulfur, nitrogen, or carbon atoms generally showed strong gastric emptying activity. nih.govjst.go.jp Specifically, benzamides with seven-membered heteroalicycles demonstrated significant potency. nih.govjst.go.jp However, analogues based on an N-(4-benzyl-3-morpholinyl)methylbenzamide core exhibited weaker activity. nih.govjst.go.jp Interestingly, the corresponding N-(4-benzyl-3-morpholinyl)ethylbenzamide was found to be as potent as the parent morpholine compound. nih.govjst.go.jp
Computational analysis through molecular superimpositions suggested that the orientation of the N-benzyl group is a critical determinant of gastric emptying activity, while the specific location of the nitrogen atom within the alicyclic ring is less crucial. nih.govresearchgate.net
Table 1: Pharmacological Activity of this compound Analogues with Six- and Seven-Membered Heteroalicycles
| Compound ID | Heteroalicycle | Linker | Relative Activity |
|---|---|---|---|
| 3a | Morpholine | -CH2- | Potent |
| 3b-e | Thio-, Amino-, Carbo-morpholine | -CH2- | Potent |
| 5a | Morpholine (3-substituted) | -CH2- | Weaker |
| 8 | Morpholine (3-substituted) | -CH2CH2- | Potent |
| 6a-e | Seven-membered heteroalicycles | -CH2- | Fairly Potent |
This table is based on findings from a study on 4-amino-5-chloro-2-ethoxybenzamides. nih.govjst.go.jp
The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry, known to be a component of various biologically active compounds. sphinxsai.comnih.gov This heterocycle has been incorporated into diverse molecular frameworks to explore a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netresearchgate.net The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides. sphinxsai.com
While direct studies on this compound featuring a thiadiazole moiety are not extensively detailed in the provided context, the broader literature on thiadiazole derivatives suggests their potential for significant biological activity. sioc-journal.cnnih.gov For instance, some 2,5-disubstituted-1,3,4-thiadiazole derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B and in vitro antitumor activity. sioc-journal.cn
The quinoline (B57606) and quinazolinone ring systems are important pharmacophores found in numerous compounds with a wide array of biological activities. nih.govnih.gov The incorporation of these frameworks into the this compound structure has been investigated to develop novel therapeutic agents.
Quinazolinone derivatives, for example, have demonstrated a broad spectrum of biological effects, including anticancer, anticonvulsant, and anti-inflammatory properties. nih.gov In the context of this compound analogues, studies have explored the impact of these heterocyclic systems on 5-HT3 receptor antagonistic activity. nih.gov While heteroaromatic rings like quinoline and isoquinoline (B145761) generally showed weak activity, they represent a key structural element in the ongoing search for potent therapeutic agents. nih.gov The synthesis of quinazolinone derivatives can be achieved through methods such as the acylation of anthranilic acid. nih.gov
The indazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govnih.gov The incorporation of the indazole ring into this compound analogues has led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists. nih.gov
In a pivotal study, the replacement of the aromatic nucleus of N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide and its 1-benzyl-4-methylhexahydro-1H-1,4-diazepine analogue with various heteroaromatic rings was explored. nih.gov The introduction of a 1H-indazole ring resulted in a substantial increase in 5-HT3 receptor antagonistic activity. nih.gov Notably, N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide was identified as a highly potent compound, with efficacy comparable to established drugs like ondansetron (B39145) and granisetron. nih.gov
Table 2: 5-HT3 Receptor Antagonistic Activity of Indazole-Containing Analogues
| Compound ID | Aromatic Moiety | Relative 5-HT3 Antagonistic Activity |
|---|---|---|
| 10 | Benzamide | Potent |
| - | Pyrrole, Thiophene, Furan, Pyridine, etc. | Weak |
| 54 | 1H-Indazole-3-carboxamide | Very Potent |
| 57, 97, 102 | 1H-Indazolylcarboxamides | Potent |
This table is based on findings from structure-activity relationship studies. nih.gov
Quinoline and Quinazolinone Frameworks
Computational and Ligand-Based Drug Design in SAR Development
Computational and ligand-based drug design (LBDD) approaches have become indispensable tools in the development and optimization of this compound analogues. nih.govnih.gov These methods are particularly valuable when the three-dimensional structure of the biological target is unknown, as they rely on the analysis of a set of active ligands to deduce the structural requirements for biological activity. nih.govnih.gov
LBDD encompasses a range of techniques, including pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and similarity searching. nih.gov Pharmacophore models identify the essential chemical features of a ligand that are responsible for its biological activity. nih.govresearchgate.net 3D-QSAR models, on the other hand, provide quantitative predictions of activity based on the three-dimensional properties of the molecules. nih.gov
In the study of this compound analogues, computational methods have been employed to understand the structure-activity relationships. For instance, molecular superimpositions were used to rationalize the observed differences in the gastric emptying activity of analogues with six- and seven-membered heteroalicycles. nih.govresearchgate.net Molecular docking studies have also been utilized to investigate the binding modes of these compounds within the catalytic site of their target enzymes. ogu.edu.trnih.gov These computational insights provide a rational basis for the design of new analogues with improved potency and selectivity. nih.gov
In Vitro Biological Activity and Mechanistic Investigations of N Benzyl 4 Ethoxybenzamide
Gastrointestinal Motility Modulation
The benzamide (B126) class of compounds, to which N-benzyl-4-ethoxybenzamide belongs, has been extensively studied for its effects on gastrointestinal (GI) functions. Many derivatives have been developed as prokinetic agents, designed to enhance gut motility. nih.govjst.go.jpevitachem.com
While direct studies on this compound are limited, research on structurally related compounds provides strong evidence for the role of the benzamide scaffold in promoting gastric emptying. A series of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, which share the N-benzylbenzamide core, were synthesized and evaluated for their prokinetic activities. nih.govjst.go.jp Among these, certain compounds demonstrated potent and well-balanced gastrointestinal prokinetic effects. nih.govjst.go.jp
Furthermore, studies on 2-Alkoxy-4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides have highlighted their potent and selective gastroprokinetic activities. evitachem.com These structure-activity relationships suggest that the N-benzyl group is a key feature for this pharmacological effect. The modification of metoclopramide, a known prokinetic agent, led to the development of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives with promising activity. nih.govjst.go.jp Itopride, another benzamide derivative, also demonstrates significant prokinetic effects on both the ileum and colon in vitro. koreamed.org
The prokinetic action of benzamide derivatives is often mediated through their interaction with specific neurotransmitter receptors in the gut wall.
5-HT4 Receptor Stimulation: Many benzamide prokinetics act as agonists for the serotonin (B10506) 5-HT4 receptor. walshmedicalmedia.com Stimulation of this receptor enhances the release of acetylcholine, a key neurotransmitter for promoting gut peristalsis. koreamed.org For instance, Mosapride, a complex derivative with a 4-amino-5-chloro-2-ethoxybenzamide structure, is a potent and selective 5-HT4 receptor agonist. evitachem.com Similarly, the compound KDR-5169, a 4-amino-5-chloro-2-ethoxybenzamide derivative, exerts its prokinetic effects through 5-HT4 receptor stimulation. walshmedicalmedia.com
D2 Receptor Antagonism: A secondary mechanism for some benzamide prokinetics is the antagonism of dopamine (B1211576) D2 receptors. koreamed.orgwalshmedicalmedia.com Dopamine typically has an inhibitory effect on gastrointestinal motility, so blocking its receptors can lead to increased motor activity. The compound KDR-5169 exhibits a dual action, stimulating 5-HT4 receptors while also acting as a dopamine D2 receptor antagonist. walshmedicalmedia.com Itopride's prokinetic effects are also attributed in part to its D2 receptor antagonism. koreamed.org However, not all benzamide prokinetics share this trait; Mosapride, for example, is noted for its lack of significant D2 receptor antagonistic activity, highlighting its selectivity. evitachem.com
Assessment of Gastric Emptying Activity
Anti-inflammatory Effects and Signaling Pathway Modulation
The benzamide scaffold is associated with a wide spectrum of biological activities, including anti-inflammatory effects. researchgate.netontosight.ai Derivatives have been investigated for their ability to modulate inflammatory responses at the cellular and molecular level. niscpr.res.inresearchgate.net
Research into N-benzylbenzamide analogues indicates a capacity to suppress inflammatory mediators. A study on N-benzyl-4-bromobenzamide (NBBA) , a compound structurally very similar to this compound, demonstrated potent anti-inflammatory activity in lipopolysaccharide (LPS)-induced human gingival fibroblasts. researchgate.net The compound significantly inhibited the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2). researchgate.net While this study focused on IL-6, the inhibition of pro-inflammatory mediators is a key finding. researchgate.net
General research has shown that various benzamide derivatives possess anti-inflammatory properties. ontosight.ainiscpr.res.in Some inhibitors of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine, are known. selleck.co.jp Although direct data for this compound on TNF-α or IL-1β production is not available, the activity of its close analogue suggests potential in this area. researchgate.net
| Compound | Parameter Measured | Inhibition (%) | Notes |
|---|---|---|---|
| NBBA (10 µg/ml) | IL-6 Production | 35.6 ± 0.5 | Inhibition compared to LPS-induced cells. |
| NBBA (10 µg/ml) | PGE2 Production | 75.6 ± 0.52 | PGE2 is a product of the COX pathway. |
The anti-inflammatory effects of compounds are often rooted in their ability to interfere with intracellular signaling cascades that regulate the expression of inflammatory genes. Key pathways include the mitogen-activated protein kinase (MAPK) pathways (JNK, p38) and the nuclear factor-kappa B (NF-κB) pathway. nih.gov
Studies on N-pyrazolyl benzamide derivatives have shown that they can exert anti-inflammatory effects through the inhibition of p38 kinase, a critical enzyme in the production of TNF-α and IL-1β. researchgate.net Furthermore, a related compound, N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide (CTB), functions as an activator of the p300/CBP histone acetyltransferase. nih.gov The p300/CBP complex is a crucial co-activator for many transcription factors, including NF-κB, suggesting a mechanism by which ethoxybenzamide structures can influence inflammatory gene expression. nih.gov The activation of NF-κB, ERK, and p38 MAPK is known to be an initial step in TNF-α-induced cellular responses. nih.gov
A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. nih.gov
Evidence strongly suggests that the ethoxybenzamide structure is a viable pharmacophore for COX inhibition. Ethenzamide (2-ethoxybenzamide) , which is this compound without the N-benzyl group, is a known analgesic and anti-inflammatory agent that functions through the inhibition of COX-1. preprints.orgresearchgate.net Additionally, studies on the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) have shown that converting its carboxylic acid group into an amide can generate potent and highly selective COX-2 inhibitors. acs.org This demonstrates the versatility of the amide structure in targeting different COX isoforms. acs.org Further research on N-pyrazolyl benzamide derivatives has also identified compounds with significant in vitro COX-2 inhibitory activity. researchgate.net
Modulation of Intracellular Signaling Pathways (e.g., JNK/p38 MAPK-MK2, NF-κB pathways)
Antimicrobial and Anti-parasitic Potentials of this compound and Related Compounds
While direct studies on the antimicrobial and anti-parasitic activities of this compound are limited in the reviewed literature, extensive research into structurally related benzamides and N-benzyl derivatives has revealed significant potential in these areas. These findings provide a basis for inferring the potential bioactivity of the title compound.
Antibacterial Activity (e.g., against Mycobacterium tuberculosis in related compounds)
The global health threat of tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of new antibacterial agents. phcogj.com Several classes of compounds related to this compound have demonstrated promising activity against this pathogen.
A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.govnih.gov Within this series, the substitution pattern on the benzyloxy group was found to significantly influence antimycobacterial potency. nih.gov For instance, compounds featuring a chlorine (9n) or fluorine (9o) atom at the 4-position of the benzene (B151609) ring were the most potent, with Minimum Inhibitory Concentration (MIC) values of 2.7 µM and 2.8 µM, respectively. nih.gov In contrast, the unsubstituted analogue (9m) was more than twice as less active, displaying a MIC of 5.8 µM. nih.gov These compounds were also selective for the bacillus, showing no significant toxicity towards Vero and HepG2 cells. nih.gov
Another class of compounds, N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues (Spiro analogues), were identified as potent bactericidal agents against Mycobacterium tuberculosis. plos.org These compounds were found to target the essential MmpL3 protein, which is involved in mycolic acid transport. plos.org Furthermore, research into β-lactones has shown their toxicity to M. tuberculosis through the inhibition of the ClpP peptidase, a key enzyme in intracellular protein turnover, highlighting another potential mechanism for antibacterial action. nih.govmdpi.com
| Compound | Substituent (R) | MIC against M. tuberculosis H37Rv (µM) | Reference |
|---|---|---|---|
| 9n | 4-Cl | 2.7 | nih.gov |
| 9o | 4-F | 2.8 | nih.gov |
| 9p | 3,4-di-F | 5.3 | nih.gov |
| 9m | H | 5.8 | nih.gov |
Antifungal Activity
Fungal infections represent a significant health challenge, exacerbated by the rise of drug-resistant strains. nih.gov Research into cinnamic and benzoic acid amides has identified their potential as antifungal agents against various Candida species. nih.gov In a study of 20 synthesized N-(4-halobenzyl)amides, compound 16 (N-(4-chlorobenzyl)-3,4-dichlorobenzamide) demonstrated stronger antifungal activity against C. krusei ATCC 14243 (MIC = 7.8 µg/mL) than the standard drug fluconazole (B54011) (MIC = 16 µg/mL). nih.gov
Similarly, nitroheteroaryl-1,3,4-thiadiazole derivatives have been investigated for their antifungal properties. mjima.org A compound featuring an N-benzyl moiety (compound 10 ) showed inhibition of Aspergillus fumigatus growth ranging from 24.26% to 100% at concentrations between 25 and 3200 µM. mjima.org However, it was less potent than its analogue containing an N-methoxyethyl group (compound 9 ), suggesting that the nature of the substituent on the thiadiazole ring is crucial for activity. mjima.org The study concluded that the N-benzyl group might introduce steric hindrance that reduces antifungal efficacy compared to a linear alkyl chain. mjima.org
| Compound | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 16 (N-(4-chlorobenzyl)-3,4-dichlorobenzamide) | C. krusei ATCC 14243 | 7.8 | nih.gov |
| Fluconazole (Reference) | C. krusei ATCC 14243 | 16 | nih.gov |
Antileishmanial Activity (e.g., against intracellular amastigotes)
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. semanticscholar.org The search for new treatments has led to the investigation of various synthetic compounds, including those with structural similarities to this compound.
For example, two synthetic styrylquinolines, 3b (4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate) and 3c (4-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]-2,6-dimethoxyphenyl acetate), were found to be active against the clinically relevant intracellular amastigote form of L. (V) panamensis. semanticscholar.org They exhibited median effective concentrations (EC50) of 2.8 and 3.14 µg/mL, respectively. semanticscholar.org However, they also showed toxicity towards human U-937 macrophages, with median lethal concentrations (LC50) of 5.5 and 3.4 µg/mL, resulting in low selectivity indices. semanticscholar.org
Other related structures have also shown promise. Two diaminoacridinic derivatives, N-[6-(acetylamino)-3-acridinyl]acetamide and N-[6-(benzoylamino)-3-acridinyl]benzamide, demonstrated highly specific antileishmanial properties against the intracellular amastigote form of the parasite. science.gov Furthermore, newly synthesized quinazolinone hybrids exhibited potent leishmanicidal activity against intracellular amastigotes, with IC50 values as low as 0.65 µM, which is more potent than the reference drug miltefosine (B1683995) (IC50 = 8.4 µM). researchgate.net
| Compound | EC50 against L. (V) panamensis amastigotes (µg/mL) | LC50 on U-937 cells (µg/mL) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 3b | 2.80 | 5.5 | 1.96 | semanticscholar.org |
| 3c | 3.14 | 3.4 | 1.08 | semanticscholar.org |
Anticancer and Enzyme Inhibitory Activities
The benzamide scaffold is a common feature in many molecules designed for anticancer applications, often functioning through the inhibition of key enzymes involved in cell growth and proliferation.
In Vitro Cancer Growth Inhibition Studies
While specific data for this compound is not detailed in the provided sources, related compounds have shown significant in vitro anticancer activity. The COX-2 inhibitor nimesulide (B1678887) has been identified as a lead compound for anticancer drug discovery, as it can inhibit the proliferation and induce apoptosis in various cancer cell lines, an effect that is independent of COX-2 inhibition at higher concentrations. nih.gov Systematic modification of the nimesulide structure, such as replacing its nitro group with a bulky amide moiety, has led to the generation of novel and potent anti-cancer agents. nih.gov
Indazole derivatives have also been extensively studied for their anticancer effects. mdpi.com One such compound, 97 (N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea), displayed potent growth inhibition against a panel of 12 human cancer cell lines, with IC50 values ranging from 1.12 to 6.84 µM. mdpi.com Another series of 1H-indazole derivatives showed favorable anti-proliferative activities, with compounds 140 and 141 exhibiting IC50 values of 2.18 µM and 2.15 µM, respectively, against an unspecified cancer cell line at a concentration of 10 μM. mdpi.com These studies underscore the potential of heterocyclic amide-containing structures as a foundation for developing new cancer therapeutics.
| Compound Class/Name | Activity | IC50 Range / Value | Reference |
|---|---|---|---|
| Indazole Derivative (97) | Growth inhibition against 12 human cancer cell lines | 1.12 - 6.84 µM | mdpi.com |
| Indazole Derivative (140) | Anti-proliferative activity | 2.18 µM | mdpi.com |
| Indazole Derivative (141) | Anti-proliferative activity | 2.15 µM | mdpi.com |
Enzyme Target Identification and Inhibition Mechanism
Enzyme inhibitors are molecules that bind to enzymes and block their activity, playing a crucial role in regulating cellular processes. wikipedia.org The benzamide moiety is a key component in many enzyme inhibitors targeting various families, including kinases, carbonic anhydrases, and dihydrofolate reductase.
Kinase Inhibition (VEGFR-2, Aurora kinase) : Kinases are critical targets in oncology. chemdiv.com A related compound, N-{5-benzyl-4H,5H,6H,7H- ontosight.ainih.govthiazolo[5,4-c]pyridin-2-yl}-4-ethoxybenzamide, has been classified as a Type II Kinase Inhibitor. chemdiv.com
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, which is essential for tumor growth. nih.gov A novel series of quinoxaline (B1680401) derivatives was designed as VEGFR-2 inhibitors, with compound 11 (N-benzyl-2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)acetamide) showing a potent IC50 value of 0.19 µM. nih.gov Similarly, a series of 1H-indazole derivatives were developed as VEGFR-2 inhibitors, with compound 135 being the most potent, with an IC50 of 24.5 nM. mdpi.com
Aurora Kinase A: Aurora kinases are essential for regulating mitosis, making them attractive cancer targets. nih.gov Recently, a novel class of allosteric inhibitors of Aurora kinase A (AurkA) based on an N-benzylbenzamide backbone was discovered. The most potent of these, compound 6h , inhibited AurkA with an IC50 of 6.50 µM by binding to an allosteric pocket and disrupting the protein's function. nih.gov
Carbonic Anhydrase (CA) Inhibition : Sulfonamide-containing compounds are classic inhibitors of carbonic anhydrases, zinc-containing enzymes involved in various physiological processes. ontosight.ai While this compound lacks a sulfonamide group, related structures containing this moiety have been explored as CA inhibitors. ontosight.aiontosight.ai A library of alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates was synthesized and showed moderate to low nanomolar inhibition constants against several human CA isoforms (hCA I, II, and VII). nih.gov
Dihydrofolate Reductase (DHFR) Inhibition : DHFR is an essential enzyme for the synthesis of purines and thymidine, and its inhibition leads to cell death. science.govnih.gov It is a well-established target for cancer therapy. nih.gov While direct inhibition by this compound has not been reported, it is known that some benzamide derivatives, such as benzamide riboside, can indirectly lead to the downregulation of DHFR protein, thereby inhibiting cell growth. science.gov
Pim-1, Pim-2, Pim-3 Inhibition : The Pim family of serine/threonine kinases is implicated in cancer cell survival and proliferation. While various heterocyclic compounds are known to inhibit Pim kinases, specific inhibitory data for this compound or closely related analogues against Pim-1, Pim-2, or Pim-3 were not available in the reviewed sources.
| Compound | Enzyme Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 11 (Quinoxaline derivative) | VEGFR-2 | 0.19 µM | nih.gov |
| Compound 135 (Indazole derivative) | VEGFR-2 | 24.5 nM | mdpi.com |
| Compound 6h (N-benzylbenzamide derivative) | Aurora Kinase A | 6.50 µM | nih.gov |
Cell Cycle Modulation and Apoptosis Induction Pathways
The ability to modulate the cell cycle and induce apoptosis (programmed cell death) is a hallmark of many anticancer agents. Research on N-substituted benzamides suggests that these compounds can interfere with cell proliferation by arresting the cell cycle at specific phases and activating apoptotic pathways.
Studies on N-benzylbenzamide derivatives have identified them as potent inhibitors of tubulin polymerization. researchgate.netnih.gov These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which is essential for forming the mitotic spindle during cell division. researchgate.net This disruption leads to a cell cycle arrest in the G2/M phase. researchgate.netacs.org For instance, a palladium-mediated activation of an N-benzylbenzamide-containing prodrug led to an increase in the population of K562 cells in the G2/M phase. acs.org Following prolonged G2/M arrest, cancer cells often initiate apoptosis. researchgate.net
The apoptotic mechanism for N-substituted benzamides has been shown to proceed via the intrinsic, or mitochondrial, pathway. researchgate.netnih.gov This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. nih.gov Subsequent activation of effector caspases, such as caspase-3, leads to the execution of apoptosis, marked by events like Poly(ADP-ribose) polymerase (PARP) cleavage and chromatin condensation. researchgate.netnih.gov Notably, this induction of apoptosis can be independent of the p53 tumor suppressor protein, as demonstrated in p53-deficient HL60 cancer cells treated with the N-substituted benzamide, declopramide. nih.gov This suggests that such compounds could be effective against tumors with p53 mutations.
Other N-benzylbenzamide analogs have been shown to induce apoptosis by targeting different pathways. For example, a resorcinol-based N-benzyl benzamide derivative that inhibits Heat shock protein 90 (Hsp90) was found to promote the cleavage of caspases 3 and 8, indicating apoptosis induction. nih.gov
Table 1: Effects of N-benzylbenzamide Analogs on Cell Cycle and Apoptosis
| Compound/Class | Effect | Cell Line(s) | Observed Mechanism | Source |
|---|---|---|---|---|
| N-substituted benzamides (e.g., declopramide) | G2/M Arrest & Apoptosis | 70Z/3, HL60 | Cytochrome c release, Caspase-9 activation (p53-independent) | nih.gov |
| N-benzylbenzamide derivatives (Tubulin Inhibitors) | G2/M Arrest & Apoptosis | K562, MGC-803, HGC-27 | Inhibition of tubulin polymerization, mitochondrial depolarization, PARP cleavage | researchgate.netacs.org |
| 2-amino-N-benzylbenzamide | Apoptosis | Breast cancer cells | Activation of caspase-3 and caspase-9 | |
| Resorcinol-based N-benzyl benzamide (Hsp90 Inhibitor) | Apoptosis | H1975 (NSCLC) | Cleavage of PARP, Caspase-3, and Caspase-8 | nih.gov |
Antioxidant Activities
The benzamide scaffold and its derivatives have been investigated for their antioxidant properties. Antioxidants can neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and reduce oxidative stress, which is implicated in various diseases.
While this compound itself has not been extensively profiled, studies on structurally related compounds indicate a potential for antioxidant activity. For example, a series of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were evaluated for their ability to scavenge free radicals. nih.govmdpi.com In a DPPH assay, these N-benzyl derivatives demonstrated significant radical scavenging, with some analogs exhibiting up to 96% inhibition of the DPPH radical after 60 minutes. nih.gov However, their activity in scavenging the ABTS•+ radical cation was found to be negligible compared to the standard, Trolox. nih.gov
Other studies on various amide derivatives confirm that this chemical class can possess potent antioxidant capabilities, often dependent on the specific substituents on the aromatic rings. acs.orgmedcraveonline.comnih.gov The presence of electron-donating groups, such as the ethoxy group in this compound, can influence this activity. Assays commonly used to evaluate these properties include the DPPH radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the β-carotene/linoleic acid bleaching assay. medcraveonline.commdpi.com
Table 2: In Vitro Antioxidant Activity of Structurally Related Amides
| Compound Class/Name | Assay | Result (IC50 or % Inhibition) | Source |
|---|---|---|---|
| N-benzyl-imine oxides | DPPH | Up to 96% inhibition | nih.gov |
| N-benzyl-imine oxides | ABTS | 8-46% inhibition (low activity) | nih.gov |
| Indole-based caffeic acid amides (e.g., 3j) | DPPH | IC50 = 50.98 µM | nih.gov |
| Indole-based caffeic acid amides (e.g., 3m) | ABTS | IC50 = 14.92 µM | nih.gov |
| Amino-substituted N-arylbenzamides | DPPH | Excellent quenching ability, some more active than BHT standard | acs.org |
Investigation of Molecular Mechanisms of Action (MOA)
Understanding the molecular mechanism of action (MOA) involves identifying the specific biological targets of a compound and the cellular pathways that are disrupted upon binding.
For this compound, several putative molecular targets can be proposed based on studies of its analogs. Molecular docking simulations and experimental assays for various benzamide derivatives have revealed interactions with a range of proteins. scialert.netresearchgate.netdergipark.org.tr The common structural features of this compound allow for specific types of non-covalent interactions that are crucial for binding to a protein's active site. These include:
Hydrogen Bonding: The amide group (-C(=O)NH-) can act as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O), forming strong connections with amino acid residues in a protein's binding pocket. scialert.netdergipark.org.tr
Hydrophobic and π-Interactions: The two aromatic rings (the benzyl and the ethoxy-phenyl) can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein. dergipark.org.tr The ethoxy group also contributes to hydrophobicity. vulcanchem.com
Key potential targets for the N-benzylbenzamide scaffold include:
Tubulin: A primary target identified for several potent anticancer N-benzylbenzamide derivatives is the protein tubulin. researchgate.netnih.gov These compounds have been shown to bind to the colchicine binding site, which is located at the interface between α- and β-tubulin subunits, thereby inhibiting the polymerization of tubulin into microtubules. researchgate.netnih.gov
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone responsible for the stability of numerous oncogenic proteins. A series of resorcinol-based N-benzyl benzamide derivatives were designed as potent Hsp90 inhibitors, demonstrating that this scaffold can effectively fit into the ATP-binding pocket of Hsp90. nih.gov
Other Enzymes and Receptors: The versatile benzamide structure has been used to target a wide array of other proteins. Analogs have been developed as inhibitors of soluble epoxide hydrolase (sEH), peroxisome proliferator-activated receptor γ (PPARγ), acs.org topoisomerases, dergipark.org.tr and Aurora kinase A. researchgate.net
Table 3: Potential Molecular Targets and Binding Interactions for Benzamide Derivatives
| Target Protein | Compound Class | Key Interactions | Source |
|---|---|---|---|
| Tubulin (Colchicine Site) | N-benzylbenzamide derivatives | Hydrophobic interactions, H-bonds | researchgate.netnih.gov |
| Hsp90 | Resorcinol-based N-benzyl benzamides | Interactions within the ATP-binding site | nih.gov |
| Topoisomerase IIα | Benzamide derivatives | H-bond with ARG487, pi-interactions with DNA bases (DC8, DT9) | dergipark.org.tr |
| Soluble Epoxide Hydrolase (sEH) / PPARγ | N-benzylbenzamide derivatives | Fit within a merged pharmacophore for dual targeting | acs.org |
| Aurora Kinase A | N-benzylbenzamide derivatives | Allosteric inhibition, preventing binding of TPX2 | researchgate.net |
The binding of this compound to a specific molecular target would initiate a cascade of downstream events, leading to the disruption of critical cellular pathways.
Disruption of Microtubule-Dependent Pathways: If this compound acts as a tubulin inhibitor, its primary effect would be the disruption of microtubule dynamics. This would cripple several cellular processes, most notably mitotic spindle formation, leading to the previously described G2/M cell cycle arrest. acs.orgworktribe.com This mitotic block is a potent trigger for the intrinsic apoptotic pathway, representing a well-established mechanism for anticancer drugs. researchgate.net
Inhibition of Chaperone-Mediated Pro-Survival Pathways: Should the compound target Hsp90, it would inhibit the chaperone's function of stabilizing a host of "client" proteins. nih.gov Many of these clients are oncoproteins critical for cancer cell growth and survival, such as EGFR, Her2, and Akt. The inhibition of Hsp90 leads to the degradation of these clients, effectively shutting down multiple pro-survival signaling pathways simultaneously and inducing apoptosis. nih.gov
Activation of the Intrinsic Apoptotic Pathway: Regardless of the initial upstream target (tubulin, Hsp90, etc.), a common downstream consequence observed for cytotoxic benzamides is the activation of the mitochondrial apoptotic pathway. researchgate.netnih.gov This pathway is centered on the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. nih.gov The ability of some N-substituted benzamides to trigger this pathway in a p53-independent manner is a significant mechanistic feature, as it offers a route to eliminate cancer cells that have evaded p53-mediated apoptosis. nih.gov
Exploration of Non Biological Applications of N Benzyl 4 Ethoxybenzamide
Role as an Intermediate in Organic Synthesis
The structure of N-benzyl-4-ethoxybenzamide makes it an ideal intermediate in multi-step organic synthesis. The amide linkage, the aromatic rings, and the ethoxy group provide multiple sites for chemical modification, allowing it to serve as a foundational piece in constructing more elaborate molecules. The synthesis of N-benzylbenzamides can be achieved through established methods, such as the reaction of a carboxylic acid with an amine, making it a readily accessible intermediate rsc.org.
This compound can act as a precursor for a variety of other organic compounds. The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-ethoxybenzoic acid and benzylamine, which are themselves useful starting materials. More complex transformations can target the aromatic rings or the benzyl (B1604629) group. For example, N-substituted aromatic amides can react with allylic alcohols in the presence of a ruthenium catalyst to create 3-substituted isoindolinone derivatives rsc.org. This demonstrates how the N-benzylbenzamide framework can be cyclized to form new heterocyclic systems.
As a building block, this compound provides a significant molecular fragment for constructing larger, more complex chemical architectures. Its derivatives are often integral parts of intricate molecules synthesized for specific research purposes. For instance, the core structure is found within more complex entities like N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide and N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-ethoxybenzamide hydrochloride, which are available as research chemicals thno.orgechemi.com. The availability of this compound for custom synthesis underscores its role as a fundamental building block for creating novel compounds researchgate.net. Similarly, a related compound, N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide, is explicitly described as a building block for synthesizing more complex molecules .
Table 1: Examples of Complex Molecules Synthesized from Benzamide (B126) Building Blocks
| Compound Name | Application/Significance | Source |
| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide | Research Chemical | thno.org |
| N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-ethoxybenzamide hydrochloride | Chemical Intermediate | echemi.com |
| 3-Substituted Isoindolinones | Heterocyclic Compounds | rsc.org |
Precursor in the Synthesis of Other Organic Compounds
Potential in Agrochemical Development (e.g., Fungicides, Herbicides)
The benzamide class of chemicals has been widely investigated for its potential in agriculture. Various patents and studies describe benzamide derivatives as active ingredients in fungicidal, insecticidal, and herbicidal formulations ebi.ac.uk. The structural features of this compound make it a candidate for exploration in this field.
Research has shown that compounds with a benzamide structure can exhibit potent agrochemical activity. For example, a patent discloses piperidine (B6355638) derivatives, which can be synthesized from benzamide precursors, for use as fungicides and herbicides ebi.ac.uk. Another related compound, N,N-bis(cyanomethyl)-4-ethoxybenzamide, has been identified as a candidate for developing pest control agents due to its insecticidal properties google.com. Furthermore, the chemical N-(2,6-Difluorobenzoyl)-4-tert-butyl-2-ethoxybenzamide is a known degradate of the pesticide Etoxazole, highlighting the relevance of the ethoxybenzamide scaffold in agrochemicals echemi.com. These examples suggest that the this compound structure could be a valuable template for developing new, effective agrochemicals.
Table 2: Research Findings on Benzamides in Agrochemicals
| Compound Type/Name | Potential Application | Finding | Source |
| Benzamide Derivatives | Fungicide, Herbicide | Patented for use in agricultural compositions. | ebi.ac.uk |
| N,N-bis(cyanomethyl)-4-ethoxybenzamide | Insecticide | Candidate for pest control agent development. | google.com |
| N-(2,6-Difluorobenzoyl)-4-tert-butyl-2-ethoxybenzamide | Pesticide Degradate | Demonstrates the relevance of the ethoxybenzamide structure in existing pesticides. | echemi.com |
Applications in Dye and Pigment Industries
Benzamide derivatives are utilized in the formulation of dyes and pigments due to their chemical stability and reactivity google.com. The aromatic nature of this compound, combined with its potential for modification, makes it a candidate for use as an intermediate in this industry.
Specifically, N-substituted benzamides are used to create azo yellow pigments ontosight.ai. A Korean patent describes the preparation of novel N-substituted benzamide-based azo yellow pigments that are used in inks and paints ontosight.ai. These pigments are produced by using an amino-N-substituted benzamide derivative as a key intermediate ontosight.ai. Furthermore, the compound N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxybenzamide is explicitly mentioned as an intermediate in the synthesis of dyes and pigments . The presence of an azo group (-N=N-) in benzamide compounds often imparts color, making them suitable for these applications ontosight.ai. The ChEBI database also includes a fluorescent dye, ER-Tracker Blue-White DPX, which is classified as a benzamide, confirming the role of this chemical class in developing coloring agents ebi.ac.uk.
Research Chemical and Building Block Applications
This compound and its derivatives are frequently used as research chemicals and building blocks in discovery chemistry. Chemical suppliers offer a range of complex benzamide derivatives for research and development, indicating a demand for these scaffolds in creating new molecules nih.gov. For example, N-BENZHYDRYL-4-ETHOXYBENZAMIDE, a structurally similar compound, is supplied to early discovery researchers as part of a collection of rare and unique chemicals .
The compound N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide is described as a useful research compound and building block sigmaaldrich.com. Similarly, N,N-BIS-CYANOMETHYL-4-ETHOXY-BENZAMIDE is sold as a rare chemical for research purposes. The availability of this compound itself as a screening compound and for custom synthesis highlights its fundamental role as a starting point for developing new chemical entities with potentially novel properties researchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
